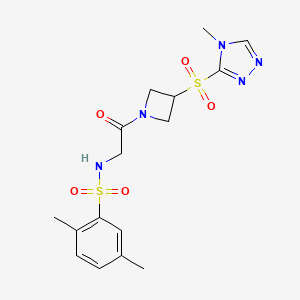

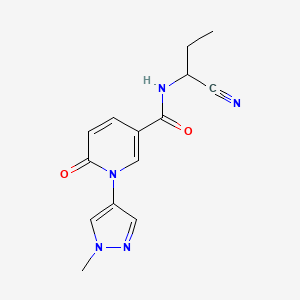

Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamoyl)benzoate" is a complex organic molecule that likely contains a piperidine ring, a tetrahydrothiophene moiety, and a benzoate group. While none of the provided papers directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with a suitable raw material that is subsequently modified through protection, reduction, and substitution reactions. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, starts with 4-piperidinecarboxylate, which is protected and then reduced to give an intermediate that reacts with toluene sulphonyl chloride before a final substitution reaction . This suggests that the synthesis of the compound may also involve similar protection and substitution strategies.

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as single crystal X-ray diffraction analysis. For example, the crystal structures of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and its related compounds have been elucidated, revealing different conformations such as chair and boat conformations in the piperazine ring . This indicates that the molecular structure of "Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamoyl)benzoate" could also be studied using similar crystallographic techniques to understand its conformation and geometry.

Chemical Reactions Analysis

The chemical reactions of related compounds can involve complex interactions and transformations. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This suggests that the compound may also undergo cycloaddition reactions or other types of chemical transformations that are characteristic of its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be quite diverse. For instance, some compounds exhibit fluorescence properties, as seen in the complexes derived from 4-methyl-piperidine-carbodithioate, which emit violet/violet-blue light upon excitation . Additionally, thermal analyses such as TG-DTA can provide insights into the thermal degradation pathways of these compounds, leading to the formation of metal sulphides as final residues . The redox behavior of these compounds can also be studied using cyclic voltammetry, revealing reversible or irreversible processes . These techniques could be applied to "Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamoyl)benzoate" to determine its fluorescence, thermal stability, and electrochemical properties.

科学的研究の応用

Synthetic Intermediates in Natural Product Synthesis

Piperidine derivatives have been utilized as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interests. Research by Ibenmoussa et al. (1998) on piperidinedione derivatives emphasizes their application in preparing emetine-like antiepileptic and herbicide agents, showcasing the versatility of piperidine frameworks in synthetic chemistry (Ibenmoussa et al., 1998).

Catalytic Reactions for Piperidine Derivatives

The work by Zhang et al. (2006) demonstrates the use of gold(I) catalysis in the intramolecular hydroamination of N-allenyl carbamates to effectively form piperidine derivatives. This method underscores the significant role of catalysis in the efficient and selective formation of complex heterocyclic compounds (Zhang et al., 2006).

Palladium-Catalyzed C-H Functionalization

Magano et al. (2014) detailed a palladium-catalyzed C-H functionalization approach, revealing its utility in the synthesis of oxindoles, a class of compounds with various pharmacological activities. This research indicates the growing interest in using transition metal-catalyzed reactions to achieve complex molecular architectures efficiently (Magano et al., 2014).

Analgesic Potential of Piperidinol Derivatives

Research into the analgesic potential of aromatic carboxylic esters of 1-methyl-4-piperidinol by Waters (1978) illustrates the exploration of piperidinol systems for developing new pain management therapies. This study highlights the continuous search for novel analgesic compounds with improved efficacy and reduced side effects (Waters, 1978).

Antimicrobial and Antiviral Applications

The discovery and synthesis of novel compounds for antimicrobial and antiviral applications are a significant focus within the pharmaceutical sciences. For example, Kumar et al. (2008) described the synthesis and antimycobacterial activity of spiro-piperidin-4-ones, showcasing the potential of piperidine derivatives in developing anti-infective therapies (Kumar et al., 2008).

特性

IUPAC Name |

methyl 4-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-25-18(22)14-4-2-13(3-5-14)17(21)19-15-6-9-20(10-7-15)16-8-11-26(23,24)12-16/h2-5,15-16H,6-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZNLOVWUMJWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamoyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)

![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)